![molecular formula C13H16N4O3 B252285 N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide](/img/structure/B252285.png)
N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide, also known as EKI-785, is a small molecule inhibitor that has been found to have potential therapeutic applications in the treatment of various types of cancer. This molecule has been extensively studied in recent years due to its ability to inhibit the activity of epidermal growth factor receptor (EGFR), a protein that is often overexpressed in cancer cells.
Mecanismo De Acción
The mechanism of action of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves the inhibition of EGFR activity. EGFR is a protein that is often overexpressed in cancer cells, and its overexpression has been linked to the development and progression of various types of cancer. By inhibiting EGFR activity, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can block the signaling pathways that promote cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Studies have shown that N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide can inhibit the phosphorylation of EGFR and downstream signaling molecules, including AKT and ERK. This inhibition leads to the suppression of cancer cell growth and proliferation. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide in lab experiments is its specificity for EGFR inhibition. This specificity allows researchers to study the effects of EGFR inhibition on cancer cell growth and proliferation without interfering with other cellular processes. However, one limitation of using N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide is its potential toxicity, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for research on N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors based on the structure of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide. Additionally, researchers are exploring the potential of combining N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide with other cancer treatments to enhance their effectiveness. Finally, there is interest in studying the effects of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide on other signaling pathways that are involved in cancer development and progression.
Métodos De Síntesis
The synthesis of N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide involves several steps, starting with the reaction of 2-chloro-N-(2-hydroxyethyl)ethanamine with 4,6-dichloro-5-nitropyrimidine to form N-[2-(2-chloroethylamino)ethyl]-4,6-dichloro-5-nitropyrimidine. This intermediate is then reacted with 2-amino-4-(2,4-difluorophenyl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide to form N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide.
Aplicaciones Científicas De Investigación
N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of cancer, including breast, lung, and colorectal cancer. In these studies, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the growth and proliferation of cancer cells, as well as induce apoptosis (programmed cell death) in these cells. Additionally, N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide has been found to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Fórmula molecular |
C13H16N4O3 |
---|---|
Peso molecular |
276.29 g/mol |
Nombre IUPAC |
N-[2-(2-hydroxyethylamino)ethyl]-4-oxo-1H-quinazoline-2-carboxamide |
InChI |
InChI=1S/C13H16N4O3/c18-8-7-14-5-6-15-13(20)11-16-10-4-2-1-3-9(10)12(19)17-11/h1-4,14,18H,5-8H2,(H,15,20)(H,16,17,19) |
Clave InChI |
CYUSPGRVRBVPQN-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO |
SMILES |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCNCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.